Benzenesulfonamide, N-[1-(4-hydroxy-3-methylphenylamino)ethylidene]-4-methyl-
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Overview
Description
Benzenesulfonamide, N-[1-(4-hydroxy-3-methylphenylamino)ethylidene]-4-methyl- is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzenesulfonamide core with various functional groups that contribute to its reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-[1-(4-hydroxy-3-methylphenylamino)ethylidene]-4-methyl- typically involves the reaction of benzenesulfonamide derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 4-hydroxy-3-methylphenylamine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[1-(4-hydroxy-3-methylphenylamino)ethylidene]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Benzenesulfonamide, N-[1-(4-hydroxy-3-methylphenylamino)ethylidene]-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation within the tumor microenvironment, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, N-ethyl-4-methyl-
- Benzenesulfonamide, N-(1,1-dimethylethyl)-4-hydroxy-
- Triazole-benzenesulfonamide hybrids
Uniqueness
Benzenesulfonamide, N-[1-(4-hydroxy-3-methylphenylamino)ethylidene]-4-methyl- stands out due to its specific functional groups that enhance its reactivity and potential as an enzyme inhibitor. Its unique structure allows for selective binding to target enzymes, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C16H18N2O3S |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-(4-hydroxy-3-methylphenyl)-N'-(4-methylphenyl)sulfonylethanimidamide |
InChI |
InChI=1S/C16H18N2O3S/c1-11-4-7-15(8-5-11)22(20,21)18-13(3)17-14-6-9-16(19)12(2)10-14/h4-10,19H,1-3H3,(H,17,18) |
InChI Key |
WFDUDBIYVXZHCG-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/NC2=CC(=C(C=C2)O)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C)NC2=CC(=C(C=C2)O)C |
Origin of Product |
United States |
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